Lidanserin is synthesized from various chemical precursors and belongs to the class of compounds known as serotonin receptor antagonists. It specifically interacts with the 5-HT2A receptor subtype, which is implicated in various neuropsychiatric conditions. The classification of Lidanserin as a serotonin receptor modulator highlights its mechanism of action and potential utility in pharmacotherapy.
The synthesis of Lidanserin can be achieved through several chemical pathways, with the most notable being:
The synthesis process typically involves multiple steps, including:
Lidanserin has a complex molecular structure characterized by specific functional groups that facilitate its interaction with serotonin receptors. The molecular formula for Lidanserin is C18H23N3O2S, indicating the presence of nitrogen, oxygen, and sulfur atoms within its structure.
Lidanserin undergoes various chemical reactions that are essential for its synthesis and degradation:
These reactions are carefully controlled to ensure high yields and purity of Lidanserin during synthesis.
The primary mechanism of action for Lidanserin involves its selective antagonism at the 5-HT2A serotonin receptor. By blocking this receptor, Lidanserin modulates serotonergic signaling pathways, which can lead to changes in mood and anxiety levels.
Lidanserin exhibits several notable physical properties:
Key chemical properties include:
Lidanserin's primary applications lie within pharmacology and neuroscience research:
The development of serotonergic antagonists represents a cornerstone in neuropharmacology, driven by efforts to target serotonin (5-hydroxytryptamine, 5-HT) receptors implicated in cardiovascular and central nervous system disorders. Early non-selective agents like methysergide (an ergot derivative) demonstrated activity at multiple 5-HT receptor subtypes but carried significant safety limitations [1]. The 1980s witnessed a pivotal shift toward receptor subtype specificity, exemplified by ketanserin—a prototypical 5-HT₂ antagonist with additional α₁-adrenergic blocking activity used for hypertension [1]. This era catalyzed research into compounds with refined selectivity, aiming to isolate therapeutic effects (e.g., vasodilation, platelet inhibition) from off-target adverse reactions. Glemanserin (MDL-11,939) emerged in the late 1980s as the first truly selective 5-HT₂A antagonist, though clinical efficacy remained suboptimal [5]. Subsequent efforts focused on optimizing pharmacokinetics and receptor affinity, yielding volinanserin (MDL-100,907), a fluorinated glemanserin analog with enhanced 5-HT₂A specificity (Ki < 1 nM) and central nervous system penetration [3]. Lidanserin (ZK-33839) was developed contemporaneously within this trajectory, strategically designed as a dual 5-HT₂A/α₁-adrenergic receptor antagonist to synergize vasoprotective and antihypertensive actions [2] [9].
Table 1: Key Serotonergic Antagonists in Lidanserin’s Developmental Context
Compound | Primary Target(s) | Selectivity Features | Developmental Status |
---|---|---|---|
Ketanserin | 5-HT₂A, α₁-adrenergic | Moderate 5-HT₂A selectivity; significant α₁-offset | Marketed (hypertension) |
Glemanserin | 5-HT₂A | First highly selective 5-HT₂A antagonist (Ki ~1-5 nM) | Discontinued (ineffective in anxiety trials) |
Volinanserin | 5-HT₂A | Enhanced selectivity vs. 5-HT₂C/α₁ (Ki < 0.5 nM for 5-HT₂A) | Research tool; never marketed |
Lidanserin (ZK-33839) | 5-HT₂A, α₁-adrenergic | Balanced dual antagonism (sub-nM Ki for both) | Preclinical/clinical research |
The designation "ZK-33839" situates Lidanserin within Schering AG’s compound library system, reflecting its origin in the company’s cardiovascular and central nervous system research programs during the late 20th century. The "ZK" prefix denotes compounds synthesized at Schering’s Berlin headquarters (Zentralforschung Kontinuierliche), while the numerical identifier "33839" classifies its unique structural and pharmacological profile [2] [9]. This nomenclature system paralleled industry practices (e.g., Merck’s "MK," Abbott’s "A") for tracking investigational molecules. ZK-33839 emerged from systematic structure-activity relationship studies aiming to merge the 5-HT₂A antagonism of compounds like ritanserin with the α₁-blockade of prazosin, intending to achieve synergistic vasodilation and antiplatelet effects [9]. Early pharmacological characterization confirmed ZK-33839’s dual mechanism: potent inhibition of serotonin-induced vasoconstriction (5-HT₂A-mediated) and phenylephrine-induced vasoconstriction (α₁-mediated) in isolated vascular tissue [9]. Despite promising preclinical data as an antihypertensive agent with potential vascular protective effects, Lidanserin was never commercialized, likely due to competitive market pressures and shifting priorities toward pure 5-HT₂A antagonists like volinanserin for psychiatric indications [2] [3].
Lidanserin shares core structural motifs with glemanserin and volinanserin but exhibits critical distinctions that define its pharmacological profile:
Glemanserin (MDL-11,939): Features a diphenylmethylpiperidine core. Its relatively simple α-phenyl-1-(2-phenylethyl)-4-piperidine methanol structure (Molecular Weight: 295.4 g/mol) confers high 5-HT₂A selectivity but minimal α₁-adrenergic affinity [5]. Lidanserin incorporates a benzodioxane extension linked to a complex fluorophenyl-piperazinylpropoxy chain (Molecular Weight: 454.5 g/mol), expanding its polypharmacology [9]. This structural complexity enables Lidanserin’s dual receptor engagement, whereas glemanserin’s compact design limits it to 5-HT₂A.
Volinanserin (MDL-100,907): Represents a fluorinated derivative of glemanserin’s scaffold, specifically (R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidyl]methanol (Molecular Weight: 373.5 g/mol) [3]. The para-fluorophenethyl moiety enhances 5-HT₂A binding affinity (Ki ~0.1 nM) and selectivity over 5-HT₂C/D₂ receptors by >100-fold. Crucially, volinanserin retains negligible α₁ activity (<10% inhibition at 1 μM), distinguishing it pharmacologically from Lidanserin [3] [7].
Table 2: Structural and Pharmacological Comparison of Lidanserin and Analogues
Parameter | Lidanserin (ZK-33839) | Glemanserin (MDL-11,939) | Volinanserin (MDL-100,907) |
---|---|---|---|
Chemical Structure | C₂₆H₃₁FN₂O₄ (benzodioxane-fluorophenyl-piperazine) | C₂₀H₂₅NO (diphenylmethylpiperidine) | C₂₂H₂₈FNO₃ (fluorophenethyl-dimethoxyphenylpiperidine) |
Molecular Weight | 454.53 g/mol | 295.43 g/mol | 373.47 g/mol |
Primary Targets | 5-HT₂A, α₁-adrenergic | 5-HT₂A | 5-HT₂A |
Affinity (Ki) | 5-HT₂A: ≤1 nM; α₁: ≤1 nM [9] | 5-HT₂A: ~1–5 nM [5] | 5-HT₂A: ~0.1–0.5 nM [3] |
Selectivity Ratio (vs. 5-HT₂A) | α₁: ~1:1 | D₂/5-HT₂C/α₁: >100-fold | 5-HT₂C/D₂/α₁: >500-fold |
Therapeutic Rationale | Dual blockade for hypertension + vasoprotection | Selective 5-HT₂A for anxiety/psychosis | Selective 5-HT₂A for schizophrenia/insomnia |
Functionally, Lidanserin’s dual antagonism contrasts with the exclusive 5-HT₂A focus of its analogs. While volinanserin potently modulates mesolimbic dopamine firing via 5-HT₂A blockade—demonstrated in electrophysiological studies where volinanserin (0.1 mg/kg) altered dopamine neuron burst firing in the ventral tegmental area [7]—Lidanserin’s α₁-adrenergic inhibition dominates peripheral vascular effects, reducing vasoconstriction without requiring central penetration [9]. This mechanistic divergence underscores how structural modifications, even within related chemical classes, redirect therapeutic applications: Lidanserin toward cardiovascular indications and volinanserin/glemanserin toward neuropsychiatric disorders.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7